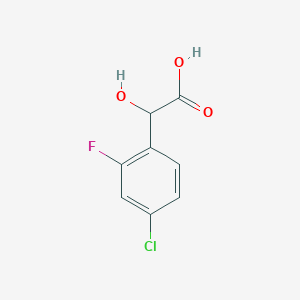

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBYSVGPUCTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Route via Isonitrile and Ketone Intermediates

A complex but effective method involves the conversion of substituted phenylethylamines into isonitrile derivatives, which are then reacted with ketones under acidic conditions to form α-hydroxy acid esters. These esters are subsequently hydrolyzed to yield the α-hydroxy acid.

-

- Formation of isonitrile intermediate from N-formyl substituted phenylethylamines.

- Reaction with ketones in the presence of acids to form α-hydroxy acid esters.

- Hydrolysis of esters to α-hydroxy acid amides or directly to α-hydroxy acids.

-

- Solvent-free or minimal solvent conditions.

- Temperature range: from melting point of reactants up to +50°C above melting point.

- Acid catalysts such as carboxylic acids, hydrochloric acid, or sulfuric acid are preferred.

- Reaction times vary from 1 hour stirring at room temperature to several hours under reflux.

-

- High specificity for α-hydroxy acid formation.

- Potential for optically enriched products using biocatalysts.

-

Reaction of isonitrile (8) with ketone (9) in acidic medium yields α-hydroxy acid ester (11), which is hydrolyzed to α-hydroxy acid amide (12), precursors to the target compound.

Direct Halogenation and Functional Group Introduction

Starting from a phenylacetic acid derivative, direct halogenation introduces the chlorine and fluorine substituents on the aromatic ring, followed by hydroxylation at the α-position.

-

- Use of halogenated benzene derivatives as starting materials.

- Hydroxylation at the α-carbon to the carboxyl group to form the hydroxyacetic acid structure.

Typical Reagents and Conditions:

- Halogenating agents for selective substitution.

- Hydroxylation reagents such as hydrogen peroxide or other oxidants.

- Control of regioselectivity to ensure substitution at 4-chloro and 2-fluoro positions.

-

- Requires careful control to avoid poly-halogenation.

- May involve multiple purification steps.

This method is mentioned as a general approach but lacks detailed experimental data in the available literature.

Reduction and Hydrolysis of Ketone or Ester Precursors

This method involves the synthesis of ketone or ester intermediates bearing the 4-chloro-2-fluorophenyl moiety, followed by reduction and hydrolysis to yield the hydroxy acid.

-

- Preparation of ketone or ester intermediates from substituted phenyl precursors.

- Reduction of the ketone group to the corresponding alcohol using reducing agents such as sodium borohydride.

- Hydrolysis of esters under mild alkaline conditions to afford the hydroxyacetic acid.

-

- Reduction with sodium borohydride in aqueous or alcoholic solvents at room temperature.

- Hydrolysis conducted with aqueous sodium hydroxide or sodium carbonate at 50–60°C.

- Acidification post-hydrolysis to precipitate the hydroxy acid.

-

- High yields and purity reported.

- The method is efficient and mild, preserving sensitive functional groups.

-

Synthesis of related compounds such as 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid from fenofibric acid via reduction and hydrolysis demonstrates the applicability of this approach.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The cyanohydrin and isonitrile pathway offers a versatile synthetic platform with potential for optical enrichment, beneficial for pharmaceutical applications.

- Reduction and hydrolysis of ketone or ester intermediates provide a straightforward and high-yielding route, suitable for laboratory-scale synthesis.

- Copper-catalyzed coupling methods, although more complex, demonstrate the feasibility of large-scale synthesis of structurally related compounds, suggesting potential adaptation for 2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid.

- Direct halogenation methods require careful control of reaction conditions to avoid undesired substitution patterns and are less documented in detailed experimental protocols.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid exhibit antimicrobial properties. For instance, compounds structurally related to this acid have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

1.2 Anti-inflammatory Properties

Studies indicate that this compound can modulate inflammatory pathways, providing a basis for its use in anti-inflammatory drug formulations. Its ability to inhibit specific enzymes involved in inflammation could lead to new treatments for conditions like arthritis and other inflammatory diseases .

1.3 Case Study: Synthesis and Biological Evaluation

A notable study synthesized several derivatives of this compound to evaluate their biological activities. The results showed that certain derivatives had improved potency against target pathogens compared to existing antibiotics, highlighting the compound's potential in drug discovery .

Agrochemicals

2.1 Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that it can inhibit the growth of specific weeds without harming crops, making it a valuable candidate for developing selective herbicides .

2.2 Pesticide Formulations

The incorporation of this compound into pesticide formulations has shown promise in enhancing efficacy against pests while minimizing environmental impact. Its low toxicity profile allows for safer application in agricultural settings .

Material Science

3.1 Polymer Production

The compound is also being investigated for its role in polymer synthesis. Its unique chemical structure can be utilized to create polymers with specific properties, such as increased thermal stability and chemical resistance .

3.2 Case Study: Development of Biodegradable Polymers

A recent study focused on using this compound as a monomer in the production of biodegradable polymers. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for packaging applications, addressing environmental concerns associated with traditional plastics .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anti-inflammatory drugs | Modulates inflammatory pathways | |

| Agrochemicals | Herbicides | Inhibits weed growth without harming crops |

| Pesticides | Enhances efficacy with low toxicity | |

| Material Science | Polymer production | Improves thermal stability and chemical resistance |

| Biodegradable polymers | Favorable degradation rates for environmental safety |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₅ClFO₃ (inferred from substituents and analogous compounds) .

- Molecular Weight : ~216.58 g/mol.

- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), chloro (Cl), and fluoro (F) substituents.

The compound is listed in building block catalogs (e.g., CymitQuimica) for synthetic chemistry, suggesting its role as an intermediate in drug development .

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Acidity and Electronic Effects: The target compound’s dual halogenation (4-Cl and 2-F) creates a strong electron-withdrawing effect, increasing the acidity of both the hydroxyl (pKa ~2.5–3.5) and carboxylic acid (pKa ~1.5–2.5) groups compared to non-halogenated analogs like glycolic acid (pKa ~3.8) . In contrast, 2-(4-Aminophenyl)-2-hydroxyacetic acid (4-NH₂) exhibits reduced acidity due to the electron-donating amino group, favoring zwitterionic forms in aqueous solutions .

Solubility and Polarity: The hydroxyl group in the target compound enhances water solubility relative to non-hydroxylated analogs like 2-(4-Chlorophenyl)-2,2-difluoroacetic acid .

Biological and Synthetic Relevance :

- Halogenated analogs like the target compound and 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid are often used in drug discovery due to improved metabolic stability and binding affinity from halogen interactions (e.g., van der Waals forces) .

- The absence of a hydroxyl group in 2-(4-Chlorophenyl)-2,2-difluoroacetic acid limits its use in hydrogen-bond-driven interactions but enhances its lipophilicity for membrane penetration .

Stereochemical Considerations :

- Enantiomers such as (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid (CAS 16273-37-3) highlight the role of chirality in biological activity, though the target compound’s stereochemical configuration remains unspecified in available data .

Biological Activity

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid is an organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anti-inflammatory and anticancer properties, enzyme inhibition, and antimicrobial effects.

The compound features a hydroxyacetic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms. These halogen substituents enhance the compound's reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H8ClF O3 |

| Molecular Weight | 208.61 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.

2. Anticancer Properties

The compound has been explored for its ability to inhibit various cancer cell lines. For instance, it has shown promising results in disrupting the PD-1/PD-L1 complex, which is crucial for immune evasion by tumors. In vitro assays demonstrated significant cytotoxicity against specific cancer cells, suggesting its potential as a therapeutic agent in oncology .

3. Enzyme Inhibition

Studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

4. Antimicrobial Activity

Emerging data suggests that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents enhances binding affinity and selectivity towards these targets, facilitating modulation of biological pathways .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on ovarian carcinoma cells (ES2), the compound demonstrated a 40-55% higher uptake in PD-L1 positive tumors compared to wild-type counterparts, indicating its potential as a PD-L1 antagonist .

Case Study 2: Enzyme Interaction

Research has shown that this compound can inhibit enzymes involved in inflammatory processes. In vitro assays revealed that it significantly reduced levels of pro-inflammatory markers in treated cells compared to controls .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₈H₅ClFO₃ (exact mass: ~216.6 g/mol based on analogs) . Key properties include:

- Melting Point : Analogous compounds (e.g., 4-fluoromandelic acid) exhibit mp ~80–84°C, suggesting similar thermal stability .

- Solubility : Hydroxyacetic acid derivatives are typically polar; solubility in aqueous buffers (e.g., pH 7.4 PBS) should be tested for biological assays. Hydrophobic substituents (chloro, fluoro) may reduce aqueous solubility, necessitating DMSO/ethanol co-solvents .

- Stability : Monitor degradation via HPLC under varying pH and temperature conditions. Acidic/basic conditions may hydrolyze the ester or hydroxyl groups .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., chloro/fluoro aromatic protons at δ 7.2–7.8 ppm, hydroxyacetic protons at δ 4.5–5.5 ppm). Compare with analogs like 4-chloromandelic acid (CAS 7138-34-3) .

- IR : Look for O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl/C-F stretches (700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) in negative mode is ideal for acidic compounds .

Advanced Questions

Q. How can conflicting solubility data for hydroxyacetic acid derivatives be resolved during formulation studies?

- Answer : Contradictions often arise from solvent polarity, pH, and crystallinity. Methodological steps:

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis or gravimetric analysis .

pH-Dependent Studies : Adjust pH (2–10) to identify ionization effects. For example, the carboxylic acid group (pKa ~3–4) becomes deprotonated at higher pH, enhancing solubility .

Crystallinity Analysis : Use XRPD to compare amorphous vs. crystalline forms; amorphous phases generally exhibit higher solubility .

- Reference Data : Analogous compounds like 4-fluoromandelic acid (CAS 395-33-5) show pH-dependent solubility shifts .

Q. What strategies optimize enantioselective synthesis of this compound?

- Answer :

- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the hydroxyacetic center .

- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Validate purity via circular dichroism (CD) .

- Reference Standards : Compare retention times with resolved enantiomers like (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid (CAS 7138-34-3) .

Q. How can conflicting stability data under UV exposure be reconciled in photodegradation studies?

- Answer : Discrepancies may stem from light source intensity or solvent quenching effects. Experimental design:

Controlled UV Chambers : Use calibrated UV lamps (λ = 254–365 nm) with irradiance meters .

Quencher Additives : Test antioxidants (e.g., ascorbic acid) or light-blocking excipients (e.g., TiO₂) to mitigate degradation .

Degradation Product Analysis : LC-MS/MS identifies photo-oxidation byproducts (e.g., quinones from aromatic ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.